molecular formula C17H15ClN2O2 B6571922 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921837-02-7

4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571922
CAS No.: 921837-02-7
M. Wt: 314.8 g/mol
InChI Key: RDEIQNWGOJTRSX-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound is characterized by its chloro and benzamide functional groups attached to an indole core, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Chlorination: The indole core is then chlorinated to introduce the chloro group at the 4-position.

  • Benzamide Formation: The benzamide group is introduced through a reaction with benzoyl chloride in the presence of a base.

  • Ethyl Group Addition: The ethyl group is added to the indole nitrogen through an alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace existing groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Indole derivatives are known for their biological activity, and this compound can be used in studies related to cell biology and biochemistry.

  • Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is similar to other indole derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • Indomethacin: An anti-inflammatory drug with a similar indole structure.

  • Sumatriptan: A migraine medication that also contains an indole core.

  • SSR126768A: A selective oxytocin receptor antagonist with a related structure.

These compounds share the indole core but differ in their functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields.

Properties

IUPAC Name

4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEIQNWGOJTRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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